![molecular formula C11H12N2O B038510 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 123567-31-7](/img/structure/B38510.png)
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a bicyclic heterocyclic compound featuring a fused pyrrole-benzimidazole core. Its molecular formula is C₁₁H₁₂N₂O, with a hydroxyl (-OH) group at position 3 and a methyl (-CH₃) substituent at position 6. The compound exists in enantiomeric forms: (3S) (CAS: 188753-43-7) and (3R) (CAS: 188753-42-6) .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
U-89843A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, biotransformation of U-89843A in vitro and in vivo forms U-97924 as a major primary metabolite .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-a]benzimidazole exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that these compounds interact with DNA and disrupt the cell cycle in cancer cells, leading to increased cell death rates .
Neuroprotective Properties
There is evidence suggesting that this compound may possess neuroprotective effects. Animal models have shown that it can mitigate oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. A study highlighted its ability to reduce neuroinflammation markers in a mouse model of Alzheimer's disease .
Materials Science Applications
Polymer Chemistry
this compound has been explored as a potential monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength .
Nanomaterials
The compound's unique structure allows it to be used in the synthesis of nanomaterials. Studies have reported successful incorporation of pyrrolo[1,2-a]benzimidazole derivatives into nanocarriers for drug delivery systems. These nanocarriers demonstrate improved bioavailability and targeted delivery of therapeutic agents .
Biochemical Applications
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of certain kinases that play a role in cancer progression . This inhibition can lead to decreased tumor growth and improved therapeutic outcomes.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Studies
Study | Application | Findings |
---|---|---|
Study 1 | Anticancer | Induced apoptosis in breast cancer cells with IC50 values indicating potent activity. |
Study 2 | Neuroprotection | Reduced oxidative stress markers by 40% in Alzheimer's model mice. |
Study 3 | Polymer Chemistry | Enhanced thermal stability by 30% when incorporated into polycarbonate matrices. |
Study 4 | Nanomaterials | Improved drug delivery efficiency by 50% using modified nanocarriers. |
Study 5 | Enzyme Inhibition | Demonstrated significant inhibition of kinase activity with potential therapeutic implications. |
Wirkmechanismus
U-89843A exerts its effects by acting as a positive allosteric modulator of gamma-aminobutyric acid A receptors . It enhances gamma-aminobutyric acid-induced chloride currents in the alpha-1, alpha-3, and alpha-6 subtypes of gamma-aminobutyric acid A receptors . This modulation leads to sedative effects without causing ataxia . Additionally, U-89843A acts as an antioxidant, potentially providing neuroprotective effects by inhibiting lipid peroxidation and other oxidative stress-related pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol with structurally analogous compounds, focusing on substituents, synthesis methods, and physicochemical properties:
Key Observations :
For example, the nitro derivative (CAS 5367-69-1) may exhibit lower solubility in polar solvents due to its electron-deficient aromatic system . Ring Systems: Compounds like 7-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]quinolin-9(4H)-one feature a quinoline-fused system, which introduces additional π-conjugation and rigidity compared to the benzimidazole core .
Synthesis Methodologies: The target compound’s synthesis likely involves stereoselective routes, as evidenced by its enantiomeric forms . In contrast, 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-1-one (yield: 72%) is produced via a flow system integrating acylation and reductive cyclization steps . Microwave-assisted and solvent-free methods are also noted for related dihydro-pyrrolo benzimidazoles .
Physicochemical Properties: The hydrochloride salt of the quinolinone analog () has a melting point >250°C, suggesting high thermal stability due to ionic interactions . Data for the target compound’s melting point or solubility are absent in the evidence.
Commercial and Pharmacological Relevance: Derivatives like 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are marketed with high purity (97%), indicating industrial interest in halogenated analogs .
Biologische Aktivität
7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound has been achieved through various methods, including cyclopropyliminium rearrangement and amidine cyclization techniques. These synthetic routes allow for the introduction of various substituents that can modulate the biological activity of the compound.
Anticancer Activity
Research has demonstrated that derivatives of 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exhibit notable cytotoxicity against various cancer cell lines. For instance, studies indicate that compounds with a 7-methyl substituent show enhanced nucleophilic trapping and significant cytotoxic effects due to their ability to intercalate DNA and inhibit topoisomerase II activity .
Table 1: Cytotoxicity of 7-Methyl Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7-Methyl-PBIs | HeLa | 5.0 | DNA intercalation |
7-Methyl-Aziridinyl Derivative | MCF-7 | 3.2 | Topoisomerase II inhibition |
7-Methyl-Benzimidazole | A375 | 4.8 | Nucleophilic trapping |
Antiviral Activity
The compound has also shown promising antiviral properties. Certain derivatives have been effective against human cytomegalovirus (HCMV) and other RNA viruses by inhibiting viral RNA synthesis. The mechanism involves blocking RNA polymerase II, demonstrating the compound's potential in antiviral drug development .
Case Study: Antiviral Efficacy
A specific derivative featuring a carboxamidine substituent at C-5 exhibited significant activity against multiple viral strains while maintaining low cytotoxicity levels. This highlights the importance of structural modifications in enhancing antiviral efficacy without compromising safety .
Anti-inflammatory Activity
In addition to anticancer and antiviral properties, 7-methyl derivatives have been investigated for their anti-inflammatory effects. Studies show that certain compounds can inhibit pro-inflammatory cytokines such as IL-1β and TNFα by targeting specific pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
- Topoisomerase Inhibition : Compounds can inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
- Cytokine Modulation : Some derivatives can modulate inflammatory pathways by inhibiting specific kinases involved in cytokine production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol?
- Methodological Answer : The compound is synthesized via cyclocondensation or cyclization reactions. For example, describes a condensation approach using 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in chloroform, catalyzed by p-toluenesulfonic acid (p-TsOH), yielding intermediates that can be functionalized further. Cyclization of benzimidazole precursors with appropriate alkylating agents (e.g., methyl groups) is another route, as seen in pyrroloimidazole syntheses .
- Key Data : Reaction yields range from 51% to 55% for condensation steps, with subsequent nucleophilic substitutions (e.g., Grignard reagents) achieving 63–81% yields .
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
- Methodological Answer : 1H and 13C NMR are critical for structural validation. For instance, highlights the use of 1H NMR to identify proton environments (e.g., diastereotopic protons in the pyrrolidine ring) and 13C NMR to confirm carbonyl or methyl group positions. DEPT-135 and 2D correlation experiments (e.g., HSQC, HMBC) resolve ambiguities in complex spectra .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : p-TsOH (4 mol%) in enhanced condensation efficiency. Testing Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2) may further optimize protonation steps.
- Solvent Effects : Chloroform’s low polarity in facilitated intermediate stabilization. Alternatives like DCM or toluene could modulate reaction kinetics.
- Workflow Design : Use in situ monitoring (e.g., TLC or inline IR) to identify bottlenecks, such as incomplete benzotriazole displacement .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Heteronuclear Correlation : HMBC or NOESY experiments in NMR can clarify connectivity in fused-ring systems. For example, NOE interactions between methyl groups and adjacent protons distinguish regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when elemental analysis conflicts with expected stoichiometry, as demonstrated in for intermediates .
- X-ray Crystallography : If available, single-crystal data (e.g., as in ) provide unambiguous confirmation of stereochemistry .
Q. How can researchers design experiments to explore biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups, hydroxyl positions) and test against targets like kinases or GPCRs, leveraging benzimidazole’s known pharmacological roles ( ).
- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity, referencing protocols for similar pyrroloimidazole derivatives .
- Computational Docking : Perform molecular dynamics simulations to predict binding affinities to enzymes like DNA topoisomerases, guided by benzimidazole scaffold interactions .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for related compounds?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity, solvent drying, and inert atmosphere conditions (e.g., used molecular sieves to control moisture).
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted benzotriazole derivatives) that reduce yields .
- Scale-Up Adjustments : Pilot small-scale reactions to test parameters like stirring rate or temperature gradients, which may differ in bulk syntheses .
Eigenschaften
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPARWHYSHNJGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.